3'-Carboethoxy-3-(2-methylphenyl)propiophenone

Overview

Description

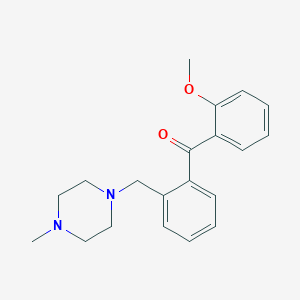

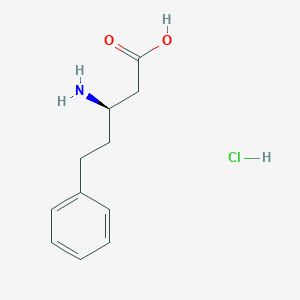

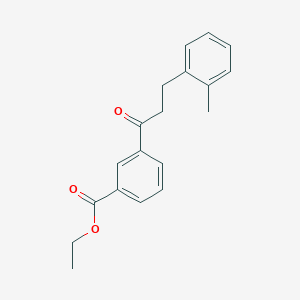

3’-Carboethoxy-3-(2-methylphenyl)propiophenone is a heterocyclic organic compound . It is also known by its IUPAC name, ethyl 3- [3- (2-methylphenyl)propanoyl]benzoate .

Molecular Structure Analysis

The molecular formula of 3’-Carboethoxy-3-(2-methylphenyl)propiophenone is C19H20O3 . The InChI code is InChI=1S/C19H20O3/c1-3-22-19(21)17-10-6-9-16(13-17)18(20)12-11-15-8-5-4-7-14(15)2/h4-10,13H,3,11-12H2,1-2H3 . The Canonical SMILES is CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2C .Physical And Chemical Properties Analysis

The molecular weight of 3’-Carboethoxy-3-(2-methylphenyl)propiophenone is 296.4 g/mol . It has a XLogP3-AA of 4.1 . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 7 rotatable bonds . Its exact mass and monoisotopic mass are 296.14124450 g/mol . Its topological polar surface area is 43.4 Ų . It has 22 heavy atoms .Scientific Research Applications

Biological Monitoring and Herbicide Metabolism

Biological Monitoring of Phenmedipham : Phenmedipham, a compound used as a herbicide, shows the importance of monitoring chemical metabolites in occupational settings. Metabolism studies in rats indicate the formation of several metabolites, including m-toluidine, which has been detected in the urine of workers exposed to phenmedipham. This study underscores the relevance of understanding the metabolic pathways of chemically related compounds for occupational health (Schettgen, Weiss, & Angerer, 2001).

Catalytic Degradation and Environmental Remediation

Catalytic Degradation of Bisphenol A : Research into the degradation of Bisphenol A (BPA), a structurally similar compound, by Fe3C@nitrogen-doped carbon nanotubes/graphene nanosheets highlights innovative approaches to environmental remediation. The study explores the activation of peroxymonosulfate for efficient BPA removal, demonstrating the potential of novel carbocatalysts in water purification (Ma, Wang, Du, Tong, Zhang, Lin, & Han, 2019).

Polymer Science and Material Engineering

Development of Antioxidants for Polymers : The synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, an antioxidant, demonstrates the chemical's role in enhancing the longevity and stability of polymers. This compound serves as a raw material for other antioxidants, illustrating its significance in material science for improving the properties of engineering plastics (Huo Xiao-jian, 2010).

Photovoltaic Applications

Polythiophenes in Solar Cells : The investigation of new copolymers containing thiophene units and their application in bulk-heterojunction solar cells points towards the relevance of structurally related compounds in renewable energy technologies. These studies show how modifications in the molecular structure can affect the efficiency and performance of solar cells, providing insights into the design of better photovoltaic materials (Canli, Güneş, Pivrikas, Fuchsbauer, Sinwel, Sariciftci, Yasa, & Bilgin-Eran, 2010).

properties

IUPAC Name |

ethyl 3-[3-(2-methylphenyl)propanoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-3-22-19(21)17-10-6-9-16(13-17)18(20)12-11-15-8-5-4-7-14(15)2/h4-10,13H,3,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGYEASTDYZSMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644012 | |

| Record name | Ethyl 3-[3-(2-methylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Carboethoxy-3-(2-methylphenyl)propiophenone | |

CAS RN |

898789-30-5 | |

| Record name | Ethyl 3-[3-(2-methylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Cyano-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1613577.png)